molecular formula C16H9Cl2F3N2O2S B2584423 2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 1025597-43-6

2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No. B2584423
CAS RN: 1025597-43-6
M. Wt: 421.22
InChI Key: CHCVLNGZVNCXJI-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile” is a chemical compound with the molecular formula C16H9Cl2F3N2O2S and a molecular weight of 421.22 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 421.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Contamination and Degradation

Research on related chlorinated and fluorinated compounds suggests their environmental presence and potential for degradation or persistence. For example, studies on polychlorinated dibenzothiophenes in the Passaic River indicate the environmental impact of chlorinated compounds similar in structure or function to the chemical . These substances, derived from industrial activities, pose challenges due to their persistence and potential toxicity in aquatic ecosystems (Huntley et al., 1994).

Use in Chemical Synthesis

Research on compounds like CF3SO2Cl highlights the application of fluorinated and chlorinated reagents in chemical synthesis, particularly in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This area of study emphasizes the utility of such compounds in facilitating various chemical transformations, including electrophilic chlorination and enantioselective reactions (Chachignon, Guyon, & Cahard, 2017).

Environmental and Health Risks of Related Compounds

Investigations into perfluorinated acids and their bioaccumulation potential reveal concerns about the environmental persistence and health impacts of fluorinated compounds. These studies contribute to understanding the environmental behavior and potential risks associated with the use and disposal of such chemicals, indicating the need for careful management and regulatory oversight (Conder et al., 2008).

Microbial Degradation Potential

The study of microbial degradation pathways for polyfluoroalkyl chemicals offers insights into the biodegradation potential of substances containing fluorine and chlorine atoms. These findings are crucial for developing strategies to mitigate the environmental impact of persistent organic pollutants, including those similar to the chemical (Liu & Avendaño, 2013).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-chloro-5-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2O2S/c17-11-2-4-12(5-3-11)26(24,25)13(8-22)9-23-15-7-10(16(19,20)21)1-6-14(15)18/h1-7,9,23H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCVLNGZVNCXJI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C(F)(F)F)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-((2-chloro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

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